
2-(2,2-Dichloroethenyl)-4-methoxy-1-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,2-Dichloroethenyl)-4-methoxy-1-methylbenzene is an organic compound that belongs to the class of organochlorine compounds. It is characterized by the presence of a dichloroethenyl group attached to a methoxy-methylbenzene ring. This compound is known for its applications in various fields, including agriculture and pest control, due to its insecticidal properties .
Preparation Methods
The synthesis of 2-(2,2-Dichloroethenyl)-4-methoxy-1-methylbenzene typically involves the reaction of 4-methoxy-1-methylbenzene with 2,2-dichloroethene under specific conditions. One common method includes the use of a catalyst such as aluminum chloride (AlCl3) to facilitate the electrophilic substitution reaction. The reaction is carried out in an inert solvent like dichloromethane at a controlled temperature to ensure the desired product is obtained .
Industrial production methods often involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced purification techniques such as distillation and recrystallization ensures the purity of the final product .
Chemical Reactions Analysis
2-(2,2-Dichloroethenyl)-4-methoxy-1-methylbenzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert the dichloroethenyl group to an ethyl group.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atoms are replaced by other nucleophiles like hydroxide ions (OH-) or amines (NH2-).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with KMnO4 can yield 4-methoxy-1-methylbenzoic acid .
Scientific Research Applications
2-(2,2-Dichloroethenyl)-4-methoxy-1-methylbenzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential effects on biological systems, particularly its insecticidal properties and its impact on non-target organisms.
Medicine: Research is ongoing to explore its potential use in developing new therapeutic agents, especially in the field of neuropharmacology.
Industry: It is widely used in the production of insecticides and pesticides due to its effectiveness in controlling pests
Mechanism of Action
The mechanism of action of 2-(2,2-Dichloroethenyl)-4-methoxy-1-methylbenzene primarily involves its interaction with the nervous system of insects. It acts as an acetylcholinesterase inhibitor, preventing the breakdown of acetylcholine in the synaptic cleft. This leads to an accumulation of acetylcholine, causing continuous stimulation of the nerves, paralysis, and eventually death of the insect .
Comparison with Similar Compounds
2-(2,2-Dichloroethenyl)-4-methoxy-1-methylbenzene can be compared with other similar organochlorine compounds such as:
Dichlorvos: An organophosphate insecticide with a similar mechanism of action but different chemical structure and applications.
N-Acetyl-S-(2,2-dichloroethenyl)-L-cysteine: A metabolite of dichlorvos with distinct biological properties and applications.
The uniqueness of this compound lies in its specific chemical structure, which imparts unique physical and chemical properties, making it highly effective as an insecticide.
Properties
CAS No. |
90793-56-9 |
|---|---|
Molecular Formula |
C10H10Cl2O |
Molecular Weight |
217.09 g/mol |
IUPAC Name |
2-(2,2-dichloroethenyl)-4-methoxy-1-methylbenzene |
InChI |
InChI=1S/C10H10Cl2O/c1-7-3-4-9(13-2)5-8(7)6-10(11)12/h3-6H,1-2H3 |
InChI Key |
WOYYFAOHWGMLBA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)OC)C=C(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


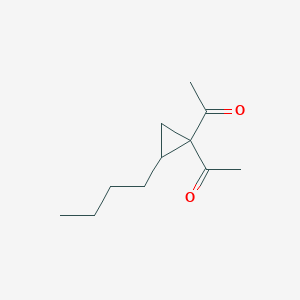
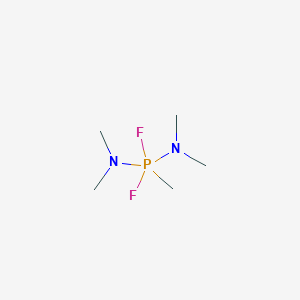
![1-[6-(2,2-Dimethylpropylidene)-2-methylcyclohex-3-en-1-yl]ethan-1-one](/img/structure/B14355780.png)
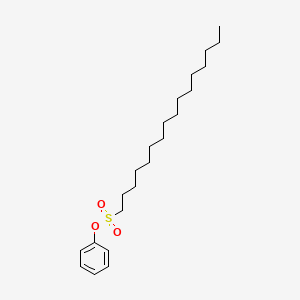

![2-{4-[Ethyl(hexyl)amino]-2-hydroxybenzoyl}benzoic acid](/img/structure/B14355789.png)

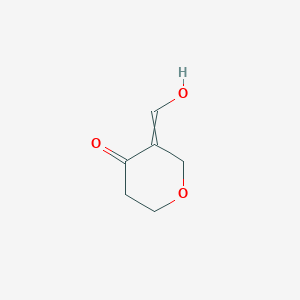
![3-[4-(4-Methylphenyl)piperazin-1-yl]propane-1,2-diol](/img/structure/B14355802.png)
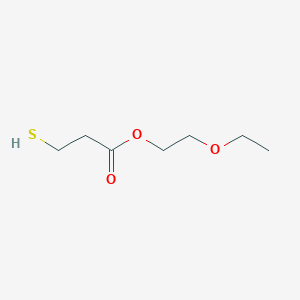

![3-{[1-(Dodecyloxy)-3-methoxypropan-2-YL]oxy}propane-1,2-diol](/img/structure/B14355857.png)
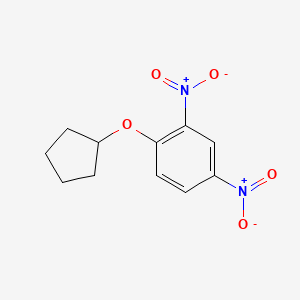
![4-[4-(2-Methylbutoxy)phenyl]cyclohexane-1-carboxylic acid](/img/structure/B14355862.png)
